molecular formula C17H14N6O6S B2929552 N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-40-0

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2929552
CAS No.: 1396886-40-0
M. Wt: 430.4
InChI Key: KYHZPOLYBPFTIA-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic small molecule featuring three distinct structural motifs:

  • An oxazole-4-carboxamide core, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.
  • A pyrazine-2-carboxamido substituent, which contributes to π-π stacking interactions and enhances solubility.
  • An N-acetylsulfamoylphenyl group, a sulfonamide derivative associated with antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZPOLYBPFTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining sulfonamide, oxazole, and pyrazine moieties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Oxazole + pyrazine + sulfonamide Acetylsulfamoylphenyl Inferred: Antimicrobial/Enzyme inhibition -
PA3 (4-(fluorobenzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-one) Oxazole + pyrazine Fluorobenzylidene Broad-spectrum antimicrobial
12c (N-(4-(N-Acetylsulfamoyl)phenyl)-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide) Pyrrole + sulfonamide 4-Chlorobenzyl Voltage-gated sodium channel inhibition
10 (N-(4-(N-Acetylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide) Propanamide + sulfonamide 4-Isobutylphenyl Antiurease activity

Key Observations :

  • Oxazole-Pyrazine Hybrids (e.g., PA3): Exhibit potent antimicrobial activity, particularly with electron-withdrawing substituents (e.g., fluorine) .
  • Sulfonamide Derivatives (e.g., 12c, 10): Demonstrate diverse bioactivities, including ion channel modulation and enzyme inhibition, depending on the attached functional groups .

Inference for Target Compound :

  • A plausible synthesis involves coupling pyrazine-2-carboxamide with oxazole-4-carboxylic acid, followed by sulfonamide functionalization using acetyl chloride.

Hypothesized Activity of Target Compound :

  • The pyrazine-oxazole core may confer antimicrobial activity (as in PA3), while the sulfonamide group could enable enzyme inhibition (e.g., carbonic anhydrase or urease). Synergistic effects are plausible but require validation.

Physicochemical Properties and Stability

Table 4: Physicochemical Data for Related Compounds

Compound Melting Point (°C) Solubility (DMSO, mg/mL) Stability Notes Reference
PA3 189–192 >10 Stable under acidic conditions.
12c 229–231 >20 Photosensitive; store at 4°C.
10 152–155 >15 Hydrolytically stable at pH 7.4.

Prediction for Target Compound :

  • Melting Point : ~180–220°C (typical for sulfonamides).
  • Solubility: Moderate in polar solvents (DMSO, methanol) due to pyrazine’s polarity.

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